molecular formula C13H22O2S B14396022 Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate CAS No. 89745-64-2

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate

Cat. No.: B14396022
CAS No.: 89745-64-2
M. Wt: 242.38 g/mol
InChI Key: UXEBRHQPXDIQLM-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-2-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and carboxylic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl benzoate: An ester with a floral scent, used in the fragrance industry.

Uniqueness

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate stands out due to its unique sulfanyl group attached to a cyclodecene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

89745-64-2

Molecular Formula

C13H22O2S

Molecular Weight

242.38 g/mol

IUPAC Name

ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate

InChI

InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h10-11,16H,2-9H2,1H3

InChI Key

UXEBRHQPXDIQLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCCC=C1S

Origin of Product

United States

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